molecular formula C16H14ClN3 B2360805 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 866018-11-3

3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2360805
CAS No.: 866018-11-3
M. Wt: 283.76
InChI Key: LEFMWIRVZAQPMC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C16H14ClN3 and its molecular weight is 283.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazolo[1,5-a]pyrimidine family, this compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article discusses its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound has the chemical formula C16H14ClN3C_{16}H_{14}ClN_3 and features a bicyclic structure that contributes to its biological activity. The synthesis typically involves cyclocondensation reactions, which can be efficiently performed using microwave irradiation techniques. For instance, a study reported the synthesis of this compound through the reaction of 5-amino-1H-pyrazole derivatives with 2-acetylcyclopentanone under microwave conditions, yielding high purity and structural integrity suitable for biological testing .

Table 1: Synthesis Conditions for this compound

ReactantsConditionsYield (%)Melting Point (K)
5-amino-1H-pyrazole & 2-acetylcyclopentanoneMicrowave irradiation (600 W) for 1.5–2 min83496–497

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. For example, compounds within this class have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways .

In a comparative study involving multiple compounds from the pyrazolo family, it was found that derivatives similar to this compound demonstrated cytotoxic effects surpassing those of traditional chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for developing treatments against neurodegenerative diseases and certain infections .

Antimicrobial Activity

In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have been reported to possess antibacterial activity. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer potential of several pyrazolo derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further drug development targeting breast cancer .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of synthesized pyrazolo derivatives. The study highlighted that certain modifications to the chemical structure enhanced AChE inhibition potency compared to unmodified compounds. This finding suggests that strategic alterations in substituents can optimize biological activity and selectivity for therapeutic applications .

Properties

IUPAC Name

10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMWIRVZAQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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